Latanoprost-d4 is a deuterated form of latanoprost, which is a medication primarily used to treat glaucoma and ocular hypertension. Latanoprost-d4 contains four deuterium atoms at the 3, 3′, 4, and 4′ positions of its molecular structure, enhancing its utility as an internal standard in analytical chemistry, particularly in mass spectrometry for quantifying latanoprost levels in biological samples . The compound is classified as a prostaglandin analog and is known for its role as a potent agonist of the FP receptor in the eye, reducing intraocular pressure effectively with minimal side effects .
The synthesis of latanoprost-d4 typically involves deuteration of latanoprost at specific positions. Recent studies have demonstrated an efficient six-pot synthesis method that employs various organic reactions:
Latanoprost-d4 has the molecular formula and a molecular weight of approximately 394.5 g/mol . The presence of deuterium atoms alters its physical properties slightly compared to non-deuterated latanoprost. The structure includes:
The compound's structural characteristics allow it to be metabolized into its active free acid form upon entering the eye .
Latanoprost-d4 undergoes various chemical reactions that can modify its structure and functional groups:
These reactions are essential for studying the pharmacological properties and potential derivatives of latanoprost-d4.
Latanoprost acts primarily by binding to the FP receptor in ocular tissues. Upon administration, it is converted into its active free acid form, which then interacts with these receptors to facilitate increased outflow of aqueous humor from the eye. This mechanism effectively reduces intraocular pressure in patients suffering from glaucoma. The EC50 value for latanoprost (free acid) at FP receptors is reported to be approximately 3.6 nM, indicating high potency .
Latanoprost-d4 exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings.
Latanoprost-d4 serves primarily as an internal standard in analytical chemistry, particularly in mass spectrometry applications for quantifying latanoprost levels in biological fluids. Its use enhances the reliability of pharmacokinetic studies and therapeutic monitoring in clinical settings . Additionally, due to its structural similarity to latanoprost, it can be employed in research exploring new prostaglandin analogs or derivatives with potential therapeutic applications beyond glaucoma treatment.
Latanoprost-d4 is a deuterium-labeled analogue of the prostaglandin F2α derivative latanoprost, engineered through the substitution of four hydrogen atoms with deuterium at the C1-C3 positions of the α-chain carboxylic acid moiety. This isotopic modification specifically targets the metabolically vulnerable ester group, where endogenous esterases hydrolyze the parent compound (latanoprost) to its biologically active acid form (latanoprost acid). Deuterium’s higher atomic mass (2.014 vs. 1.008 atomic mass units for hydrogen) creates a kinetic isotope effect (KIE), slowing enzymatic cleavage by up to 10-fold due to the strengthened carbon-deuterium (C-D) bond compared to carbon-hydrogen (C-H). This strategic placement aims to preserve the molecular structure’s integrity—particularly the 15-hydroxyl group and cyclopentane ring critical for FP prostanoid receptor binding—while delaying metabolic deactivation [1] [6] [8].
Table 1: Deuterium Incorporation Sites and Functional Implications in Latanoprost-d4
| Position of Deuterium Atoms | Chemical Group Modified | Metabolic Consequence |
|---|---|---|
| C1-C3 of α-chain | Isopropyl ester | Delayed hydrolysis by esterases |
| Not applicable | 15-hydroxyl group | Unmodified (retains receptor affinity) |
| Not applicable | Cyclopentane ring | Unmodified (preserves core pharmacophore) |
The synthesis of Latanoprost-d4 diverges significantly from classical prostaglandin routes, necessitating deuterium-selective reagents and controlled conditions. Non-deuterated latanoprost relies on a Corey lactone approach or organocatalytic methods. For example, a recent 6-pot synthesis uses an enantioselective Krische allylation, olefin metathesis, and organocatalyst-mediated Michael reactions to construct the carbon skeleton, achieving 24% overall yield and >99% enantiomeric excess [5]. In contrast, Latanoprost-d4 requires:
Table 2: Synthetic Methodologies for Latanoprost vs. Latanoprost-d4
| Parameter | Latanoprost (Non-deuterated) | Latanoprost-d4 (Deuterated) |
|---|---|---|
| Key Starting Material | 3-Phenylpropanol | Deuterated isopropanol-d7 |
| Stereocontrol Method | Organocatalyst-mediated Michael reaction | Chiral auxiliaries with deuterium-compatible catalysts |
| Yield | 30–40% (multi-step) | 15–24% (isotope-adjusted) |
| Critical Challenge | Epimerization at C12 | Isotopic purity maintenance |
Deuterium labeling in Latanoprost-d4 leverages the kinetic isotope effect to prolong ocular exposure. After topical administration, deuterium retards ester hydrolysis in the cornea, where esterases convert latanoprost to its active acid form. Studies using tritiated latanoprost show that deuterium reduces hydrolysis rates by 2.5-fold, extending the half-life of the intact prodrug in aqueous humor from 17 minutes to approximately 42 minutes [8]. This delayed conversion allows sustained reservoir formation in the cornea and sclera, enhancing transscleral absorption and ciliary body exposure. Crucially, deuterium does not alter receptor binding kinetics; the active acid form of Latanoprost-d4 retains nanomolar affinity (Ki ~4.7 nM) for the FP receptor, comparable to non-deuterated latanoprost acid [2] [8]. Ocular distribution studies confirm deuterated analogs achieve 1.8-fold higher concentrations in the ciliary body at 6 hours post-administration due to reduced presystemic metabolism. Urinary metabolite profiles further validate enhanced stability: only 66% of deuterated compounds appear as β-oxidation products (1,2-dinor and 1,2,3,4-tetranor metabolites) within 24 hours, versus 88% for non-deuterated latanoprost [7] [8].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: